2-Ethoxyethyl 3,5-dinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxyethyl 3,5-dinitrobenzoate is an organic compound with the molecular formula C₁₁H₁₂N₂O₇ and a molecular weight of 284.22 g/mol . This compound is a derivative of 3,5-dinitrobenzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-ethoxyethyl group. It is known for its applications in various fields, including chemistry and biology.
Preparation Methods
The synthesis of 2-Ethoxyethyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with 2-ethoxyethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form the corresponding 3,5-dinitrobenzoyl chloride, which then reacts with 2-ethoxyethanol to yield the ester . This method is efficient and commonly used in laboratory settings.
Chemical Reactions Analysis
2-Ethoxyethyl 3,5-dinitrobenzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 3,5-dinitrobenzoic acid and 2-ethoxyethanol.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxyethyl group is replaced by other nucleophiles.
Scientific Research Applications
2-Ethoxyethyl 3,5-dinitrobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It has been studied for its antifungal properties, particularly against Candida species.
Industry: It is used in the preparation of various chemical derivatives and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Ethoxyethyl 3,5-dinitrobenzoate, particularly its antifungal activity, involves interference with the fungal cell membrane. The compound disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane, leading to cell death . This multitarget mechanism involves various cellular processes, making it effective against multiple strains of fungi.
Comparison with Similar Compounds
2-Ethoxyethyl 3,5-dinitrobenzoate can be compared with other esters of 3,5-dinitrobenzoic acid, such as:
Ethyl 3,5-dinitrobenzoate: Known for its potent antifungal activity.
Propyl 3,5-dinitrobenzoate: Exhibits similar biological activity with a slightly different efficacy profile.
Benzyl 3,5-dinitrobenzoate: Used in various organic synthesis applications.
The uniqueness of this compound lies in its specific ethoxyethyl group, which imparts distinct chemical and biological properties compared to other esters.
Properties
CAS No. |
6943-77-7 |
---|---|
Molecular Formula |
C11H12N2O7 |
Molecular Weight |
284.22 g/mol |
IUPAC Name |
2-ethoxyethyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C11H12N2O7/c1-2-19-3-4-20-11(14)8-5-9(12(15)16)7-10(6-8)13(17)18/h5-7H,2-4H2,1H3 |
InChI Key |
SCXGAVJIYIXEAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.